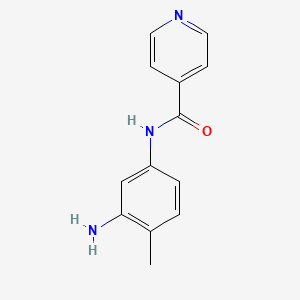

2-氨基-6-苄氧基甲苯

描述

Synthesis Analysis

The synthesis of 2-Amino-6-benzyloxytoluene can be achieved through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Another method involves the synthesis of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are structurally related to riluzole, a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis .Molecular Structure Analysis

The molecular structure of 2-Amino-6-benzyloxytoluene can be analyzed using various techniques. For instance, vibrational spectroscopic and structural investigations can be carried out using density functional theory calculations . The vibrational spectra of the molecule can be simulated theoretically and compared experimentally, and the vibrational frequencies can be assigned on the basis of potential energy distribution calculations .Chemical Reactions Analysis

The chemical reactions of 2-Amino-6-benzyloxytoluene can be analyzed using various methods. For instance, quantitative chemical analysis methods involving the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample can be used .Physical and Chemical Properties Analysis

Amino acids, which 2-Amino-6-benzyloxytoluene is a type of, are colorless, crystalline substances . They have a high melting point greater than 200°C . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The solubility of amino acids depends upon the polarity, iso-electric point, nature of the solvent (pH), and temperature .科学研究应用

光学拆分和合成

使用与 2-氨基-6-苄氧基甲苯结构相关的化合物衍生的手性聚合物探索了 α-氨基酸的光学拆分。此类研究对于理解对映体的分离至关重要,这对药物科学和材料工程具有重大意义 (Kakuchi 等人,1990)。

生物活性与应用

研究了水生千叶草对 2,4,6-三硝基甲苯 (TNT) 的生物还原作用,揭示了羟胺中间体在植物转化过程中的作用。这项研究展示了爆炸性污染物对环境的影响和潜在的修复策略 (Wang 等人,2003)。

衍生物和类似物的合成

已经对 DL-酪氨酸衍生物的合成进行了研究,展示了将 4-苄氧基-2-溴甲苯转化为有价值的生化化合物的的方法。这突出了苄基化合物在合成氨基酸及其衍生物中的多功能性,这些衍生物在开发药物和研究生化途径中至关重要 (Jeffs 等人,1976)。

药物和化学合成

研究了从丁香酚合成的苯并恶嗪和氨甲基衍生物的合成和生物活性评估,表明了潜在的生物活性和设计新药或生物活性分子的潜在机制。此类研究强调了 2-氨基-6-苄氧基甲苯等芳香化合物在开发新疗法中的重要性 (Rudyanto 等人,2014)。

环境和农学研究

探索了与 2-氨基-6-苄氧基甲苯的结构类似物相关的苯并恶嗪酮的降解和植物毒性,以了解其潜在的农学用途。这项研究对于理解此类化合物对环境的影响和在农业中的可能用途至关重要 (Macias 等人,2006)。

安全和危害

The safety data sheet for a similar compound, 2-Amino-6-ethoxybenzothiazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

未来方向

The future directions of 2-Amino-6-benzyloxytoluene research could involve the exploration of novel chemistries using boron to fuel emergent sciences . The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

属性

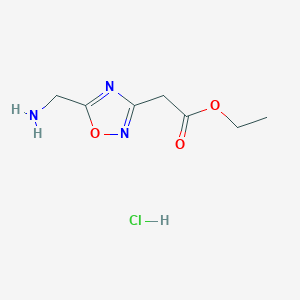

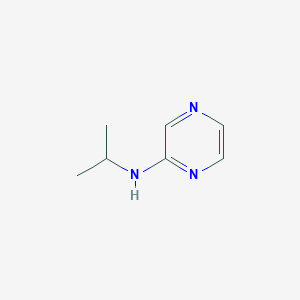

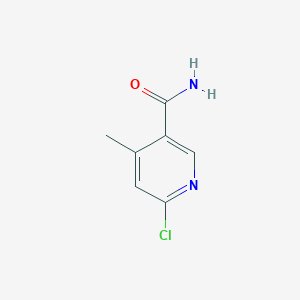

IUPAC Name |

2-methyl-3-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMXLABJHKKMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983978 | |

| Record name | 3-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-82-2 | |

| Record name | 3-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)